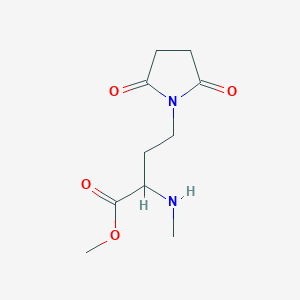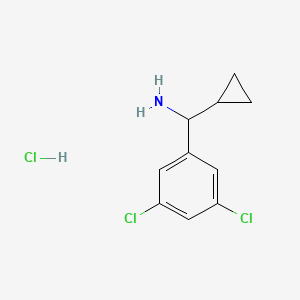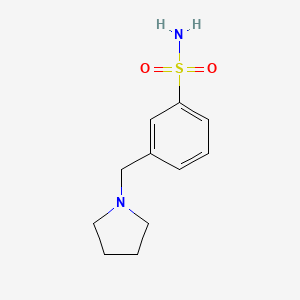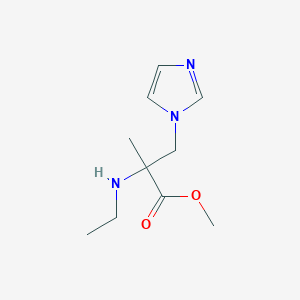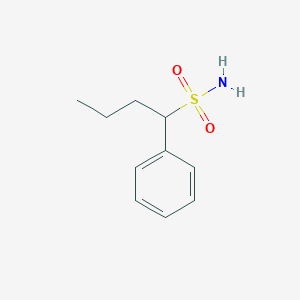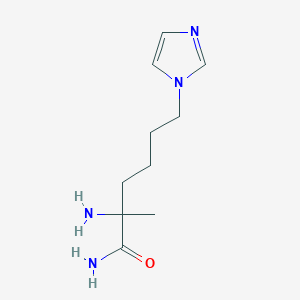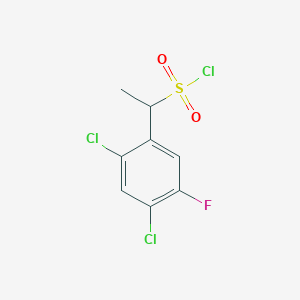
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanesulfonyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-(2,4-Dichloro-5-fluorophenyl)ethanone with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
1-(2,4-Dichloro-5-fluorophenyl)ethanone+Chlorosulfonic acid→1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form the corresponding sulfonic acid.
Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Lewis acids such as AlCl3, FeBr3
Solvents: Organic solvents like dichloromethane, toluene
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichloro-5-fluorophenyl)ethanone
- 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
- 2,4-Dichloro-5-fluorobenzene
Uniqueness
1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C8H6Cl3FO2S |
|---|---|
Molecular Weight |
291.6 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)5-2-8(12)7(10)3-6(5)9/h2-4H,1H3 |
InChI Key |
PCMZJBGQVMOAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1Cl)Cl)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)
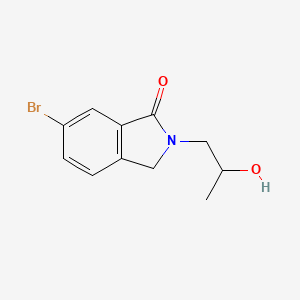
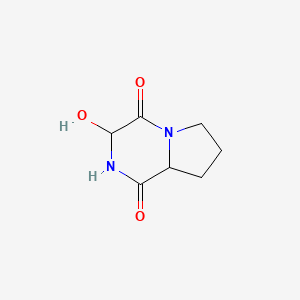
![2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]sulfanyl}acetic acid](/img/structure/B13640334.png)
![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)

